![molecular formula C36H37ClN4O10S3 B601154 Unii-8PL9cez8WK CAS No. 1268997-70-1](/img/structure/B601154.png)
Unii-8PL9cez8WK
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Description
Unii-8PL9cez8WK is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound belongs to the class of heterocyclic organic compounds, which are known for their diverse biological activities. Unii-8PL9cez8WK has been extensively studied for its potential applications in various fields, including drug discovery, material science, and catalysis.
Scientific Research Applications
Role in Detoxication and Bioactivation Pathways
Lapatinib metabolite M1 plays a significant role in detoxication and bioactivation pathways . The O-dealkylation of the tyrosine kinase inhibitor lapatinib by cytochrome P450 3A enzymes is implicated in the development of lapatinib-induced hepatotoxicity . The conjugative metabolism of deben-zylated lapatinib (M1) via glucuronidation and sulfation is thought to be a major detoxication pathway for lapatinib .
Involvement in Hepatic Glucuronidation
UGT1A1, a major hepatic UGT enzyme, is involved in lapatinib M1 glucuronidation . The formation of the M1-glucuronide by human liver microsomes from UGT1A1-genotyped donors was significantly correlated with UGT1A1 activity .
Implications for Hepatotoxicity
The metabolism of Lapatinib metabolite M1 has implications for hepatotoxicity . Several of the lapatinib metabolites can be linked to reactive species such as aldehydes or quinone imines . The role of other disposition factors, including interaction with drug transporters, pharmacogenetics, or magnitude of the therapeutic dose, should not be discounted .
Role in HER2-overexpressing/ER-positive Breast Cancer
Lapatinib metabolite M1 has been studied in the context of HER2-overexpressing/ER-positive breast cancer cells . In a preclinical model that simulated clinical practice, cells that were initially sensitive to lapatinib-induced apoptosis were converted to resistant cells .
Use in Combination Therapy for Metastatic Breast Cancer
Lapatinib, the parent compound of Lapatinib metabolite M1, is an orally active dual tyrosine kinase inhibitor used in combination therapy for patients with progressive HER2-overexpressing metastatic breast cancer .
Potential Role in Clinical Liver Injury
The metabolism of Lapatinib metabolite M1, including the formation of potentially reactive metabolites, may contribute to clinical liver injury . This is an area of ongoing research and understanding the metabolism of Lapatinib metabolite M1 could help mitigate the risk of liver injury .
properties
IUPAC Name |
2-chloro-4-[[6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]quinazolin-4-yl]amino]phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O4S/c1-32(29,30)9-8-24-12-16-4-7-21(31-16)14-2-5-19-17(10-14)22(26-13-25-19)27-15-3-6-20(28)18(23)11-15/h2-7,10-11,13,24,28H,8-9,12H2,1H3,(H,25,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVTCWAMLLWYBEI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lapatinib metabolite M1 | |
CAS RN |
1268997-70-1 |
Source
|
Record name | o-Dealkylated lapatinib | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1268997701 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | O-DEALKYLATED LAPATINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8PL9CEZ8WK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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